4-methoxy-N-(2-(N-(2-methoxyethyl)sulfamoyl)ethyl)benzamide

Descripción

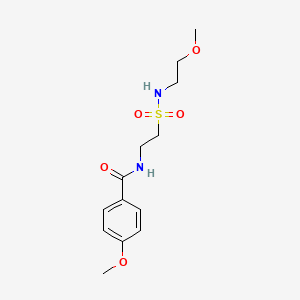

4-Methoxy-N-(2-(N-(2-methoxyethyl)sulfamoyl)ethyl)benzamide is a benzamide derivative featuring a sulfamoyl ethyl side chain substituted with a 2-methoxyethyl group. Key structural features include:

- 4-Methoxybenzamide core: Provides electron-donating properties and influences solubility.

- 2-Methoxyethyl substituent: Modifies lipophilicity and steric bulk compared to simpler sulfonamides.

Physical properties such as melting point and spectroscopic data (IR, NMR) are inferred to align with structurally related compounds (e.g., 128–130°C for ’s Compound 31) .

Propiedades

IUPAC Name |

4-methoxy-N-[2-(2-methoxyethylsulfamoyl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O5S/c1-19-9-7-15-21(17,18)10-8-14-13(16)11-3-5-12(20-2)6-4-11/h3-6,15H,7-10H2,1-2H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMFOAGQYTJZFEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNS(=O)(=O)CCNC(=O)C1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(2-(N-(2-methoxyethyl)sulfamoyl)ethyl)benzamide typically involves the reaction of 4-methoxybenzoic acid with 2-(2-methoxyethylamino)ethanol in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

4-methoxy-N-(2-(N-(2-methoxyethyl)sulfamoyl)ethyl)benzamide undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The benzamide moiety can be reduced to form amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often involve nucleophiles such as halides or amines in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted benzamides.

Aplicaciones Científicas De Investigación

4-methoxy-N-(2-(N-(2-methoxyethyl)sulfamoyl)ethyl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 4-methoxy-N-(2-(N-(2-methoxyethyl)sulfamoyl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate signaling pathways by interacting with receptors on the cell surface .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Effects on the Benzamide Core

Key Observations :

- Electron-donating groups (e.g., methoxy) lower melting points compared to electron-withdrawing groups (e.g., chloro) .

- The 2-methoxyethyl group in the target compound likely reduces crystallinity versus simpler sulfamides, as seen in lower melting points (cf. , Compound 31) .

Sulfamoyl Side Chain Modifications

Actividad Biológica

Overview

4-methoxy-N-(2-(N-(2-methoxyethyl)sulfamoyl)ethyl)benzamide is an organic compound with the molecular formula C13H20N2O5S. It belongs to the class of sulfamoyl benzamide derivatives, which are recognized for their diverse pharmacological properties, including enzyme inhibition and potential therapeutic effects in various diseases. This compound has garnered interest in both medicinal chemistry and biological research due to its unique structural features and biological activities.

Chemical Structure

The structure of this compound can be illustrated as follows:

Synthesis

The synthesis of this compound typically involves several key steps:

- Starting Materials : The reaction begins with 4-methoxybenzoic acid and 2-(2-methoxyethylamino)ethanol.

- Coupling Agent : A coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) is utilized.

- Reaction Conditions : The reaction is carried out under anhydrous conditions at controlled temperatures to ensure high yield and purity.

The mechanism of action for this compound is not fully elucidated, but it is hypothesized to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, thus preventing substrate binding and catalytic activity.

- Modulation of Signaling Pathways : Interaction with cell surface receptors may modulate signaling pathways that are crucial for various cellular processes.

Anticancer Properties

Research indicates that derivatives of benzamide, including this compound, exhibit significant anticancer activities. For instance, studies have shown that similar compounds can inhibit the growth of cancer cells through mechanisms involving apoptosis induction and cell cycle arrest.

- Case Study : In vitro studies demonstrated that compounds with similar structures exhibited IC50 values in the nanomolar range against various cancer cell lines, indicating potent antiproliferative activity .

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Sulfamoyl derivatives are known to interact with various enzymes, which can lead to therapeutic applications in treating diseases such as hypertension and cancer.

- Research Findings : Preliminary studies suggest that the compound may inhibit certain kinases involved in cancer progression, although specific targets remain to be fully characterized .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds can be insightful:

| Compound Name | Structure | IC50 (µM) | Biological Activity |

|---|---|---|---|

| 4-Methoxy-N-(2-phenylethyl)benzamide | - | >10 | Lower activity due to lack of sulfamoyl group |

| 5-Chloro-2-methoxy-N-{2-[(4-sulfamoylphenyl)ethyl]benzamide} | - | 5 | Higher potency against certain kinases |

| 4-Methoxy-N-{(2-phenylethyl)sulfamoyl}benzamide | - | 3 | Significant enzyme inhibition |

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

Multi-step synthesis is typical, involving amide coupling and sulfonamide formation. For example:

- Step 1 : React 4-methoxybenzoic acid derivatives with ethylenediamine analogs using ethyl chloroformate and triethylamine in dichloromethane (DCM) at room temperature (yields ~94%) .

- Step 2 : Introduce the sulfamoyl group via chlorosulfonic acid or sulfamoylation reagents under controlled conditions .

- Optimization : Use solvent mixtures (e.g., THF/H₂O) and reflux to improve reactivity. Monitor pH and temperature to minimize side products .

Q. Which spectroscopic methods are most effective for characterizing structural integrity?

- ¹H/¹³C-NMR : Methoxy protons appear at δ 3.7–4.0 ppm; sulfonamide protons show broad peaks at δ 6.5–7.5 ppm. Carbon signals for the benzamide carbonyl are typically ~168 ppm .

- FT-IR : Confirm sulfonamide (S=O stretches at ~1350–1150 cm⁻¹) and amide (C=O at ~1650 cm⁻¹) groups .

- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) and fragmentation patterns validate molecular weight and stability .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Anticancer Activity : Use MTT assays with 48–72h incubations in cancer cell lines (e.g., HeLa or MCF-7). IC₅₀ values should be compared against controls like cisplatin .

- Antimicrobial Testing : Employ broth microdilution (MIC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be resolved?

- Meta-Analysis : Standardize variables (e.g., cell lines, incubation times) and apply statistical tools (ANOVA, Tukey’s test) to assess significance .

- Orthogonal Assays : Validate findings using apoptosis markers (e.g., caspase-3 activation) or transcriptomic profiling to identify off-target effects .

Q. What strategies elucidate the compound’s mechanism of action?

- Computational : Molecular docking against kinases (e.g., EGFR) predicts binding modes. Use AutoDock Vina with flexible side-chain parameters .

- Experimental : CRISPR-Cas9 knockout of putative targets (e.g., PI3K/AKT pathway genes) in cellular models confirms functional involvement . Surface plasmon resonance (SPR) quantifies binding kinetics (KD values) .

Q. How does the substitution pattern influence physicochemical and pharmacological properties?

- Physicochemical : Compare logP (via shake-flask method) and solubility (HPLC) of analogs (e.g., 4-methoxy vs. 4-chloro derivatives) .

- Pharmacokinetics : Perform microsomal stability assays (e.g., rat liver microsomes) to correlate methoxy groups with metabolic half-life .

Q. What analytical methods address purity challenges during scale-up synthesis?

- HPLC-PDA : Use C18 columns (acetonitrile/water gradient) to detect impurities >0.1%.

- Recrystallization : Optimize solvent polarity (e.g., methanol/water) to improve crystal lattice formation and purity (>98%) .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.